![molecular formula C14H10FN B595620 2-(3-Fluoro-4-methylphenyl)benzonitrile CAS No. 136042-62-1](/img/structure/B595620.png)
2-(3-Fluoro-4-methylphenyl)benzonitrile
Overview
Description
“2-(3-Fluoro-4-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 136042-62-1 . It has a molecular weight of 211.24 and its linear formula is C14H10FN . It is also known as 2-Fluoro-4-(3-methylphenyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluoro-4-methylphenyl)benzonitrile” can be represented by the InChI code: 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the phenyl ring.Scientific Research Applications
Synthesis Processes
- Synthesis of Fluorinated Benzothiazoles : One study described synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, highlighting their potent cytotoxicity in vitro in certain human breast cell lines. These compounds show selective antitumor properties and are being considered for pharmaceutical development (Hutchinson et al., 2001).
- Cathodic Synthesis of Dicyanodiphenyl Diselenide : Another research focused on the cathodic reduction of phenylselenobenzonitrile, leading to the synthesis of various dicyanodiphenyl diselenides. These compounds have potential applications in organic synthesis and materials science (Degrand et al., 1988).
Pharmacological Applications
- Antagonists for Metabotropic Glutamate Receptors : A study synthesized and tested compounds such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, which acted as potent and selective antagonists for metabotropic glutamate subtype 5 receptors. These compounds have potential applications in neurology and psychiatry (Tehrani et al., 2005).
Material Science
- Liquid-Crystal Transition Temperatures : Research into laterally fluoro-substituted benzonitriles, including 2-(3-Fluoro-4-methylphenyl)benzonitrile, has explored their synthesis and liquid-crystal transition temperatures. These compounds are important in the development of advanced liquid-crystal displays (Kelly & Schad, 1985).
Safety and Hazards
The safety data sheet for “2-(3-Fluoro-4-methylphenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOHIJJQKQFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709969 | |
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136042-62-1 | |
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.